![molecular formula C7H14F3N3O4S B2876057 [(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa CAS No. 2309474-97-1](/img/structure/B2876057.png)
[(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
[(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), a group of enzymes that regulate gene expression.
Biochemical and Physiological Effects:
[(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit bacterial growth. It has also been shown to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
[(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa has several advantages as a research tool. It is relatively easy to synthesize, and it is stable under a range of conditions. However, it also has some limitations. It can be toxic at high concentrations, and its effects can be dependent on the cell type and experimental conditions used.
Orientations Futures
There are several potential future directions for research on [(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa. One area of interest is the development of new drugs and drug delivery systems based on this compound. Another area of interest is the study of its effects on different cell types and in different disease models. Further research is also needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.
In conclusion, [(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa is a promising compound that has gained significant attention in scientific research for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
[(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa can be synthesized through a multistep reaction involving the reaction of 3-aminopropanesulfonic acid with 3-bromopropylamine followed by the reaction with trimethylamine and trifluoroacetic acid. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
[(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa has been extensively used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used in the development of new drugs and drug delivery systems.
Propriétés
IUPAC Name |
3-(dimethylsulfamoylamino)azetidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O2S.C2HF3O2/c1-8(2)11(9,10)7-5-3-6-4-5;3-2(4,5)1(6)7/h5-7H,3-4H2,1-2H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHROSJGIZKKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CNC1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

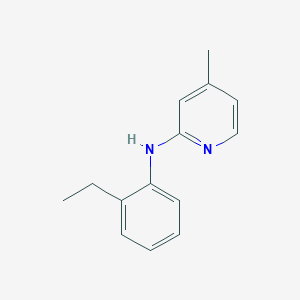

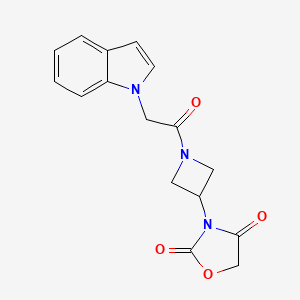
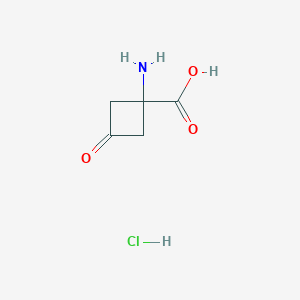
![7-[(2-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)

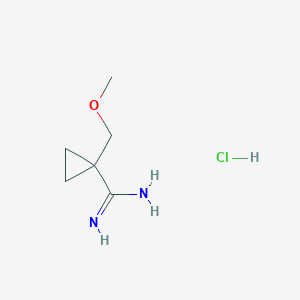
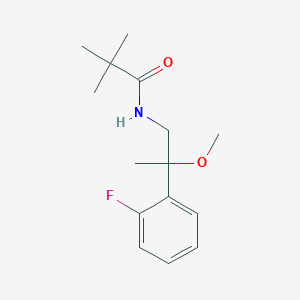
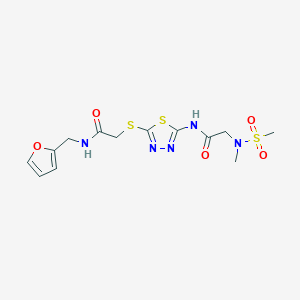
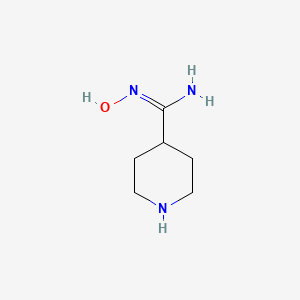
![3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2875992.png)

![4-(1-Butylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2875997.png)